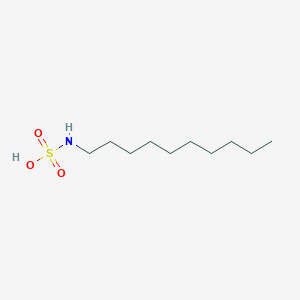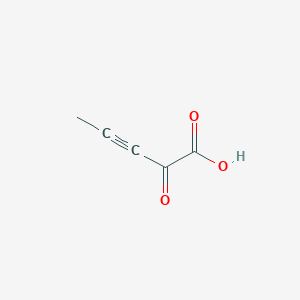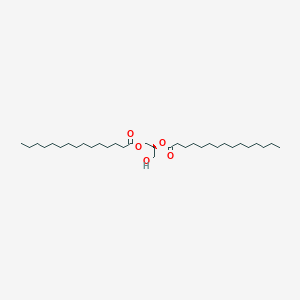
Decylsulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decylsulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a decyl group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of a decylsulfamate.
Aplicaciones Científicas De Investigación
Chemical Biology and Medicinal Chemistry
Aryl fluorosulfates, including derivatives like decylsulfamic acid, are gaining prominence in chemical biology and medicinal chemistry. Their ability to engage amino acid residues in proteins through chemogenomic and chemoproteomic techniques shows significant promise for drug discovery and biomedical research, potentially transforming our approach to understanding biological systems and treating diseases (Jones, 2018).
Environmental Remediation
In the context of environmental remediation, compounds like decylsulfamic acid are being explored for their potential to treat perfluoroalkyl acids (PFAAs) in water, which are notoriously difficult to remove due to their unique chemical properties. Studies on heat-activated persulfate, which may involve compounds like decylsulfamic acid, indicate potential for treating contaminated groundwater, especially for sites contaminated with PFCAs and fluorotelomer-based compounds (Bruton & Sedlak, 2018).
Biodegradation of Polyfluoroalkyl Chemicals
Understanding the environmental fate of polyfluoroalkyl chemicals, which may include derivatives of decylsulfamic acid, is crucial for managing their ecological impact. Studies focusing on microbial degradation pathways, environmental monitoring, and ecotoxicological assessment of these compounds offer insights into their environmental biodegradability and effects (Liu & Avendaño, 2013).
Advances in Chemical Synthesis
Decylsulfamic acid and its derivatives are also making an impact in the field of chemical synthesis. Novel methodologies in the synthesis of aliphatic sulfonyl fluorides, where such compounds could be intermediates or catalysts, are expanding the toolkit for chemical biology and pharmacology, offering a rapid, metal-free approach to create structurally diverse compound libraries (Ruting Xu et al., 2019).
Propiedades
Nombre del producto |
Decylsulfamic acid |
|---|---|
Fórmula molecular |
C10H23NO3S |
Peso molecular |
237.36 g/mol |
Nombre IUPAC |
decylsulfamic acid |
InChI |
InChI=1S/C10H23NO3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |
Clave InChI |
YTVRFBQKVFJIQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)









![Imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1258514.png)


